7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one
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Overview
Description
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family. This compound is characterized by the presence of a chlorine atom at the 7th position, a trifluoromethyl group at the 6th position, and a ketone group at the 3rd position of the benzo[b]thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via a Pd-catalyzed coupling reaction.
Introduction of Substituents: The chlorine and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[b]thiophenes.
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, especially in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one depends on its specific application. For instance, in antimicrobial research, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved can vary but often include disruption of cell wall synthesis or inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-fluoro-3-(trifluoromethyl)benzo[b]thiophene: Similar structure but with a fluorine atom instead of a ketone group.
6-Chloro-7-(trifluoromethyl)benzo[b]thiophene: Similar structure but with the positions of chlorine and trifluoromethyl groups swapped.
Uniqueness
7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one is unique due to the presence of both a trifluoromethyl group and a ketone group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGOJXSQJVEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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